1,2-Benzenedicarboxylicacid, 1-(2-ethyl-5-oxohexyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester typically involves the esterification of phthalic anhydride with 2-ethyl-5-oxohexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and 2-ethyl-5-oxohexanoic acid.
Reduction: Reduction reactions can convert the ester into the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Phthalic acid and 2-ethyl-5-oxohexanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Monoethyl Phthalate: Similar structure but with an ethyl group instead of the 2-ethyl-5-oxohexyl group.
Mono-(2-ethylhexyl) Phthalate: Similar structure but with a 2-ethylhexyl group instead of the 2-ethyl-5-oxohexyl group.
Mono-n-butyl Phthalate: Similar structure but with a n-butyl group instead of the 2-ethyl-5-oxohexyl group.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to other phthalates . Its specific structure influences its reactivity, toxicity, and applications in various fields .
Properties
Molecular Formula |
C16H19O5- |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-(2-ethyl-5-oxohexoxy)carbonylbenzoate |
InChI |
InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)/p-1 |
InChI Key |
HCWNFKHKKHNSSL-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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